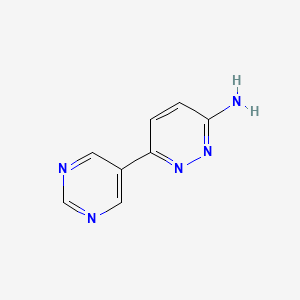

6-(Pyrimidin-5-YL)pyridazin-3-amine

CAS No.:

Cat. No.: VC15742156

Molecular Formula: C8H7N5

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N5 |

|---|---|

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 6-pyrimidin-5-ylpyridazin-3-amine |

| Standard InChI | InChI=1S/C8H7N5/c9-8-2-1-7(12-13-8)6-3-10-5-11-4-6/h1-5H,(H2,9,13) |

| Standard InChI Key | GSOJJZDPHNCYID-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NN=C1C2=CN=CN=C2)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) fused to a pyrimidine moiety (a six-membered ring with two nitrogen atoms at positions 1 and 3). The amine group at position 3 introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets . Key structural identifiers include:

IUPAC Name: 6-pyrimidin-5-ylpyridazin-3-amine

SMILES:

InChIKey:

Physicochemical Properties

The compound’s properties, computed using PubChem and experimental data, are summarized below:

The moderate hydrophilicity (XLogP3 = 0.1) and polar surface area suggest potential membrane permeability challenges, which may influence its pharmacokinetic profile .

Synthesis and Derivative Formation

Synthetic Routes

While no direct synthesis protocol for 6-(pyrimidin-5-YL)pyridazin-3-amine is documented, analogous pyridazine derivatives are synthesized through multi-step reactions involving condensation, cyclization, and functional group interconversion. A representative approach from recent literature involves:

-

Condensation: Reacting glyoxylic acid with substituted acetophenones to form intermediates.

-

Cyclization: Treating intermediates with hydrazine hydrate to yield pyridazin-3(2H)-ones.

-

Chlorination: Using phosphorus oxychloride () to convert hydroxyl groups to chlorides.

-

Amination: Substituting chloride with hydrazine or ammonia to introduce the amine group .

For example, the synthesis of 6-(3,4-dimethoxyphenyl)pyridazin-3-yl hydrazine () involved refluxing 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine with hydrazine hydrate at 130°C . Adapting this methodology could enable the production of 6-(pyrimidin-5-YL)pyridazin-3-amine by substituting appropriate precursors.

Key Reaction Insights

-

Hydrazine Utilization: Hydrazine hydrate acts as both a nucleophile and a reducing agent, facilitating the formation of amine groups while maintaining aromaticity .

-

Spectral Validation: Intermediate compounds are characterized via , , and IR spectroscopy. For instance, hydrazine derivatives exhibit NH stretching vibrations at 3197–3560 cm and distinct proton signals in the spectrum .

Biological Relevance and Research Findings

Comparative Analysis with Analogues

-

Pyrido[2,3-d]pyrimidines: These derivatives exhibit anticancer activity by inhibiting dihydrofolate reductase.

-

Chromeno[2,3-d]pyrimidines: Known for antimicrobial and antiviral properties, achieved through heteroannulation reactions.

The absence of a fused ring system in 6-(pyrimidin-5-YL)pyridazin-3-amine may reduce steric hindrance, potentially enhancing binding affinity to flat enzymatic pockets.

Challenges and Future Directions

Synthetic Optimization

Current methods for related compounds suffer from low yields (e.g., 60–70% in chlorination steps) . Microwave-assisted synthesis or flow chemistry could improve efficiency.

Pharmacological Profiling

Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume